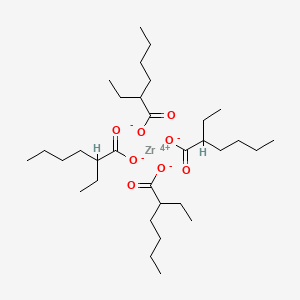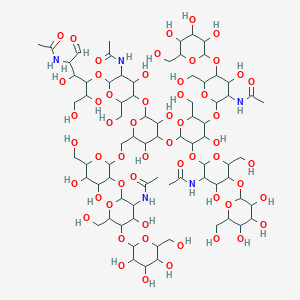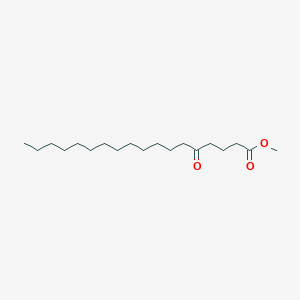
2-エチルヘキサン酸ジルコニウム
説明
Zirconium 2-ethylhexanoate is a chemical compound that is commonly used in scientific research. It is a metal-organic compound that is soluble in non-polar solvents and is often used as a catalyst in various chemical reactions.
科学的研究の応用
金属有機前駆体
2-エチルヘキサン酸ジルコニウムは、ジルコニウムの金属有機前駆体として使用されます 。これは、他のジルコニウム含有化合物の調製に使用されることを意味します。
溶液堆積
この化合物は溶液堆積に使用されます 。このプロセスでは、前駆体の溶液を基板に堆積させ、次に溶媒を蒸発させて、目的の材料の薄膜を残します。
化学気相堆積 (CVD)
2-エチルヘキサン酸ジルコニウムは、化学気相堆積にも使用されます 。CVDでは、前駆体を気化させて他のガスと反応させ、基板上に固体材料を形成します。この技術は、半導体産業で広く使用されています。
酸化ジルコニウム薄膜
2-エチルヘキサン酸ジルコニウムの具体的な用途の1つは、酸化ジルコニウム薄膜の作成です 。これらのフィルムは、マイクロエレクトロニクスにおける誘電体層や保護コーティングなど、さまざまな用途があります。
イットリア安定化ジルコニア膜
2-エチルヘキサン酸ジルコニウムは、イットリア安定化ジルコニア膜の製造に使用されます 。これらのフィルムは、高温で動作する燃料電池の一種である固体酸化物燃料電池で使用されます。
固体酸化物燃料電池
上記のように、2-エチルヘキサン酸ジルコニウムの主要な用途の1つは、固体酸化物燃料電池です 。これらの燃料電池は、効率的で環境に優しい発電のための有望な技術です。
作用機序
Target of Action
Zirconium 2-ethylhexanoate, also known as Zirconium octoate, is a metal-organic compound primarily used as a precursor of zirconium . The primary target of this compound is the formation of thin films containing zirconium, particularly zirconium oxide thin films .
Mode of Action
Zirconium 2-ethylhexanoate interacts with its targets through solution deposition and chemical vapor deposition . These processes allow the compound to deposit thin films of zirconium onto a substrate, which can then be used in various applications, such as the production of solid oxide fuel cells .
Biochemical Pathways
It’s known that the compound plays a crucial role in the formation of zirconium oxide thin films . These films are essential in various technological applications, including the production of solid oxide fuel cells .
Result of Action
The primary result of Zirconium 2-ethylhexanoate’s action is the formation of thin films containing zirconium, particularly zirconium oxide thin films . These films have various applications in technology, such as in the production of solid oxide fuel cells .
Action Environment
The efficacy and stability of Zirconium 2-ethylhexanoate can be influenced by various environmental factors. For instance, the compound should be stored in a cool place to maintain its stability . Additionally, it’s important to prevent the compound from contaminating the groundwater system .
生化学分析
Biochemical Properties
Zirconium 2-ethylhexanoate plays a significant role in biochemical reactions, particularly in the context of its interactions with various biomolecules. This compound interacts with enzymes, proteins, and other biomolecules through its zirconium cation and 2-ethylhexanoate anion. The zirconium cation can form coordination complexes with enzymes and proteins, potentially altering their activity and function. For instance, zirconium ions can bind to the active sites of enzymes, leading to either inhibition or activation of enzymatic activity . Additionally, the 2-ethylhexanoate anion can interact with lipid membranes, influencing membrane fluidity and permeability .
Cellular Effects
Zirconium 2-ethylhexanoate exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, zirconium ions can modulate signaling pathways by interacting with key signaling molecules, such as kinases and phosphatases . This interaction can lead to alterations in gene expression, affecting the transcription of genes involved in cell growth, differentiation, and apoptosis . Furthermore, Zirconium 2-ethylhexanoate can impact cellular metabolism by affecting the activity of metabolic enzymes, thereby influencing metabolic flux and energy production .
Molecular Mechanism
The molecular mechanism of action of Zirconium 2-ethylhexanoate involves several key processes. At the molecular level, zirconium ions can bind to biomolecules, forming coordination complexes that alter their structure and function . This binding can result in enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction . Additionally, Zirconium 2-ethylhexanoate can induce changes in gene expression by modulating transcription factors and other regulatory proteins . These changes can lead to alterations in cellular function and behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Zirconium 2-ethylhexanoate can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to high temperatures or reactive chemicals . Long-term studies have shown that prolonged exposure to Zirconium 2-ethylhexanoate can lead to cumulative effects on cellular function, including changes in cell viability, proliferation, and differentiation . These temporal effects are important considerations for experimental design and interpretation.
Dosage Effects in Animal Models
The effects of Zirconium 2-ethylhexanoate vary with different dosages in animal models. At low doses, the compound may have minimal or no observable effects on the animals . As the dosage increases, threshold effects can become apparent, including changes in behavior, physiology, and biochemistry . High doses of Zirconium 2-ethylhexanoate can lead to toxic or adverse effects, such as organ damage, inflammation, and impaired metabolic function . These dosage-dependent effects are critical for determining safe and effective usage levels in research and industrial applications.
Metabolic Pathways
Zirconium 2-ethylhexanoate is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by enzymes that catalyze the breakdown of organic acids, leading to the release of zirconium ions and 2-ethylhexanoate anions . These metabolites can further participate in various biochemical reactions, influencing metabolic flux and the levels of specific metabolites . Understanding these metabolic pathways is essential for elucidating the compound’s overall impact on cellular and organismal physiology.
Transport and Distribution
The transport and distribution of Zirconium 2-ethylhexanoate within cells and tissues are mediated by specific transporters and binding proteins. The zirconium ions can be transported across cell membranes by metal ion transporters, while the 2-ethylhexanoate anions may utilize organic acid transporters . Once inside the cells, Zirconium 2-ethylhexanoate can localize to various cellular compartments, including the cytoplasm, nucleus, and organelles . The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components .
Subcellular Localization
The subcellular localization of Zirconium 2-ethylhexanoate is determined by its chemical properties and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, zirconium ions may localize to the mitochondria, where they can influence mitochondrial function and energy production . Similarly, the 2-ethylhexanoate anions can associate with lipid membranes, affecting membrane dynamics and signaling processes . Understanding the subcellular localization of Zirconium 2-ethylhexanoate is crucial for elucidating its precise biological effects.
特性
IUPAC Name |
2-ethylhexanoate;zirconium(4+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C8H16O2.Zr/c4*1-3-5-6-7(4-2)8(9)10;/h4*7H,3-6H2,1-2H3,(H,9,10);/q;;;;+4/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFYFURKXMHQOGG-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Zr+4] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H60O8Zr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80944978 | |
| Record name | Zirconium(4+) tetrakis(2-ethylhexanoate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80944978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
664.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Hexanoic acid, 2-ethyl-, zirconium salt (1:?) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS RN |
2233-42-3, 22464-99-9 | |
| Record name | Zirconium 2-ethylhexanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002233423 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexanoic acid, 2-ethyl-, zirconium salt (1:?) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Zirconium(4+) tetrakis(2-ethylhexanoate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80944978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ethylhexanoic acid, zirconium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.910 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Zirconium tetra(2-ethylhexanoate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.070 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ZIRCONIUM 2-ETHYLHEXANOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71ML7584CF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(7S,9S)-9-acetyl-7-[(2S,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1609067.png)



![2(1H)-Naphthalenone, 1-[2-(3-ethyl-2(3H)-benzothiazolylidene)ethylidene]-](/img/structure/B1609076.png)








